

The Olfactory Profile and Neurochemical Basis of Hedione: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Hedione®, a synthetic aroma compound chemically identified as methyl dihydrojasmonate, has been a cornerstone of modern perfumery since its introduction in the 1960s.[1][2] Its unique scent profile, characterized by a radiant and transparent jasmine-like quality with citrus undertones, has led to its widespread use.[3][4] Beyond its olfactory characteristics, recent scientific investigations have revealed a fascinating neurochemical basis for its effects, demonstrating its ability to activate a specific human pheromone receptor, VN1R1, and elicit sex-differentiated responses in the brain.[5][6] This guide provides an in-depth technical overview of the scent profile of **Hedione**, its chemical properties, and the experimental evidence elucidating its interaction with the human olfactory system and subsequent neural signaling.

Introduction and Chemical Properties

Discovered in the late 1950s by Dr. Edouard Demole at Firmenich while analyzing the composition of jasmine absolute, **Hedione** was first famously used in Dior's Eau Sauvage in 1966.[1][7][8] Its name is derived from the Greek word hedone, meaning pleasure, a nod to its alluring scent.[7][9] Chemically, it is an ester, methyl dihydrojasmonate, and exists as a mixture of diastereoisomers.[3][10] The cis-isomer is noted to be the more potent of the two, with a significantly lower odor detection threshold.[10]



| Property | Value | Reference | |
|-------------------|----------------------------------------------------------------------------------|-----------|--|
| Chemical Name | Methyl 2-(3-oxo-2- pentylcyclopentyl)acetate | [11] | |
| Synonyms | Hedione, Methyl dihydrojasmonate, MDJ | [3][11] | |
| CAS Number | 24851-98-7 | [3][11] | |
| Molecular Formula | C13H22O3 | [3][11] | |
| Molecular Weight | 226.31 g/mol | [3][11] | |
| Appearance | Clear, colorless to pale yellow liquid | [3] | |
| SMILES | CCCCCC1C(CCC1=O)CC(=O) OC | [11] | |
| InChI | InChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3-9H2,1-2H3 | [11] | |

Scent Profile and Applications in Perfumery

Hedione possesses a distinct and highly valued scent profile. It is described as an elegant, transparent, and radiant floral note, reminiscent of jasmine but with a fresh, citrusy, and slightly green character.[4][12][13][14] Unlike the more indolic and animalic notes of natural jasmine, **Hedione** provides a clean and airy quality.[12] A key characteristic of **Hedione** is its ability to act as a modifier in fragrance compositions, enhancing and uplifting other notes, and imparting volume, diffusion, and a smooth texture without overpowering the overall scent.[3][7][15] This makes it an exceptionally versatile ingredient, used in a wide range of fragrance types from floral and citrus to woody and chypre.[7]



| Characteristic | Description | References |
|-----------------|---------------------------------------------|------------|
| Primary Scent | Floral, Jasmine-like | [3][4] |
| Secondary Notes | Citrus, Fresh, Green, Fruity | [15][16] |
| Qualities | Transparent, Radiant, Elegant, Diffusive | [1][3][12] |
| Function | Enhancer, Modifier, Volumizer | [7][15] |

Quantitative Usage in Fragrances

The concentration of **Hedione** in fine fragrances can vary significantly, demonstrating its versatility.

| Perfume | Year | Hedione Concentration (%) | Reference |
|---------------------------------|------|------------------------------|-----------|
| Eau Sauvage (Dior) | 1966 | 2.5 | [9] |
| Chanel N°19 (Chanel) | 1971 | 12.6 | [9] |
| Diorella (Dior) | 1972 | 8 | [9] |
| First (Van Cleef & Arpels) | 1976 | 18 | [9] |
| Cristalle (Chanel) | 1993 | 26 | [9] |
| Odeur 53 (Comme des Garçons) | 1998 | 65 | [9] |

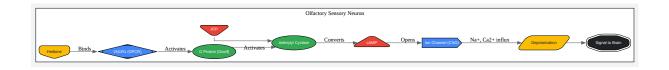
Chemical Basis of Scent Perception

The biological activity of **Hedione** extends beyond a simple odorant-receptor interaction. It has been identified as the first known ligand for the human vomeronasal-type 1 receptor 1 (VN1R1), a putative pheromone receptor.[5][6][17] Humans possess five functional VN1R genes, which are expressed in the olfactory mucosa.[5][6]



Signaling Pathway

The binding of an odorant like **Hedione** to an olfactory receptor, which is a G-protein-coupled receptor (GPCR), initiates a downstream signaling cascade. While the specific pathway for VN1R1 is under investigation, the canonical olfactory signaling pathway provides a model. This process involves the activation of a G-protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This increase in cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺), depolarization of the olfactory sensory neuron, and the generation of an action potential that travels to the brain.



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Caption: General Olfactory Signaling Pathway for **Hedione**.

Neural Correlates of Hedione Perception

Functional magnetic resonance imaging (fMRI) studies have revealed that the scent of **Hedione** activates brain regions differently than other floral fragrances, such as phenylethyl alcohol.[5][6] **Hedione** produces significantly enhanced activation in limbic areas, including the amygdala and hippocampus, which are associated with emotion, memory, and motivation.[5] [18][19] Furthermore, it elicits a sex-differentiated response in a specific region of the hypothalamus, an area linked to hormonal control.[5][18] This suggests that the activation of VN1R1 by **Hedione** may play a role in modulating hormonal secretion in a gender-specific manner.[5][6]

Experimental Protocols

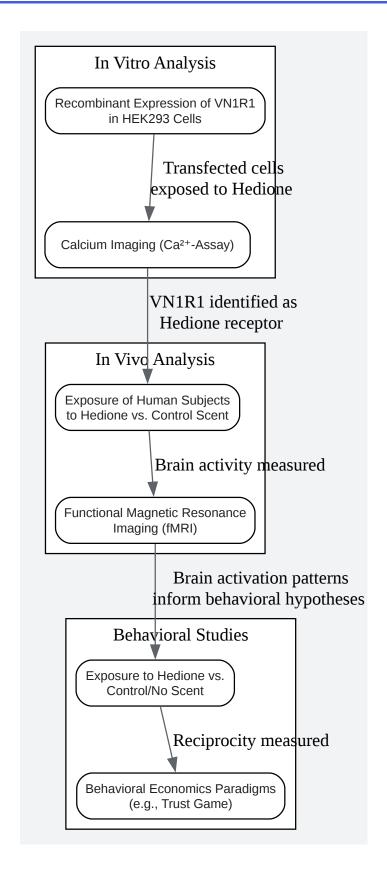


The elucidation of **Hedione**'s unique biological activity has been achieved through a combination of in vitro and in vivo experimental approaches.

Experimental Workflow

The overall workflow to identify and characterize the effects of **Hedione** involved recombinant receptor expression, functional imaging of cellular and brain activity, and behavioral studies.





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Caption: Workflow for **Hedione** Receptor and Behavioral Studies.



Receptor Identification and Activation

- Cell Line: Human Embryonic Kidney (HEK293) cells were used for the recombinant expression of human vomeronasal-type 1 receptors (VN1R1–VN1R5).[6]
- Transfection: Cells were transfected with plasmids containing the genetic code for the individual VN1R subtypes.
- Ligand Screening: A variety of odorants were screened for their ability to activate the expressed receptors.
- Calcium Imaging: Intracellular calcium levels were measured using fluorescent calcium indicators. An increase in intracellular calcium upon application of an odorant signifies receptor activation. Hedione was identified as a potent activator of the VN1R1 receptor through this method.[17]

Functional Magnetic Resonance Imaging (fMRI)

- Subjects: Healthy volunteers participated in the study.
- Stimuli: Subjects were exposed to **Hedione** and a control floral odor (phenylethyl alcohol)
 delivered via an olfactometer.
- Data Acquisition: Brain activity was measured using a standard fMRI protocol to detect blood-oxygen-level-dependent (BOLD) signals.
- Analysis: The BOLD signals in response to **Hedione** were compared to those elicited by the control scent to identify regions of differential brain activation.[6]

Behavioral Studies

- Paradigm: Standard behavioral economics games, such as the trust game and public goods game, were used to quantify reciprocal behavior.[17][20]
- Conditions: Participants were randomly assigned to rooms that were either unscented, scented with a control odor (phenylethyl alcohol), or scented with **Hedione** at a concentration that was not consciously perceived.[17][20]



Measurement: Decisions made by participants within the games were analyzed to determine
if exposure to **Hedione** influenced levels of trust, cooperation, and punishment of noncooperative behavior. The results indicated that **Hedione** exposure increased reciprocity.[17]
 [20]

Conclusion

Hedione is a multifaceted molecule that holds a significant place in both the art of perfumery and the science of olfaction. Its pleasant and versatile scent profile is complemented by a unique ability to activate a putative human pheromone receptor, VN1R1, leading to distinct patterns of brain activation and measurable influences on social behavior. For researchers in neuroscience, olfaction, and drug development, **Hedione** serves as a valuable chemical tool to probe the complex interplay between scent, emotion, and behavior, offering potential avenues for investigating the modulation of hormonal and limbic systems through the olfactory pathway. Further research is warranted to fully elucidate the downstream signaling of the VN1R1 receptor and the broader implications of its activation.

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